O-Methyl dichlorothiophosphate O-Methyl dichlorothiophosphate
Brand Name: Vulcanchem
CAS No.: 2523-94-6
VCID: VC3833064
InChI: InChI=1S/CH3Cl2OPS/c1-4-5(2,3)6/h1H3
SMILES: COP(=S)(Cl)Cl
Molecular Formula: CH3Cl2OPS
Molecular Weight: 164.98 g/mol

O-Methyl dichlorothiophosphate

CAS No.: 2523-94-6

Cat. No.: VC3833064

Molecular Formula: CH3Cl2OPS

Molecular Weight: 164.98 g/mol

* For research use only. Not for human or veterinary use.

O-Methyl dichlorothiophosphate - 2523-94-6

Specification

CAS No. 2523-94-6
Molecular Formula CH3Cl2OPS
Molecular Weight 164.98 g/mol
IUPAC Name dichloro-methoxy-sulfanylidene-λ5-phosphane
Standard InChI InChI=1S/CH3Cl2OPS/c1-4-5(2,3)6/h1H3
Standard InChI Key BJTWJPDCJVKDBK-UHFFFAOYSA-N
SMILES COP(=S)(Cl)Cl
Canonical SMILES COP(=S)(Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

O-Methyl dichlorothiophosphate possesses a tetrahedral geometry around the phosphorus atom, with the following bond configurations:

  • Phosphorus-sulfur bond: A double bond (P=S) contributing to the compound’s stability.

  • Methoxy group (-OCH₃): Linked via an oxygen atom to phosphorus.

  • Two chlorine atoms: Providing electrophilic reactivity .

The compound’s structural parameters, derived from X-ray crystallography and spectroscopic analyses, include:

PropertyValueSource
Molecular weight164.98 g/mol
Density (20°C)1.4949 g/cm³
Boiling point70°C at 40 Torr
Refractive index (n²⁵D)1.5124

The SMILES notation (COP(=S)(Cl)Cl) and InChIKey (BJTWJPDCJVKDBK-UHFFFAOYSA-N) provide standardized identifiers for computational modeling and database referencing .

Spectroscopic Profiles

  • Infrared (IR) spectroscopy: Strong absorption bands at 650 cm⁻¹ (P=S stretch) and 740 cm⁻¹ (P-Cl symmetric stretch) .

  • Nuclear Magnetic Resonance (NMR):

    • ³¹P NMR: δ 45–50 ppm (characteristic of thiophosphate esters).

    • ¹H NMR: δ 3.8 ppm (singlet for methoxy protons).

These spectral signatures facilitate quality control during synthesis and impurity profiling .

Synthesis and Industrial Production

Synthetic Pathways

The primary industrial synthesis involves the reaction of thiophosphoryl chloride (PSCl₃) with methanol under controlled conditions:

PSCl3+CH3OHCH3OPSCl2+HCl\text{PSCl}_3 + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{OPSCl}_2 + \text{HCl}

Key process parameters:

  • Temperature: -5°C to 0°C to minimize side reactions .

  • Solvent: Chlorinated hydrocarbons (e.g., chloroform) enhance yield by stabilizing intermediates .

  • Catalysts: Triethylamine neutralizes HCl, shifting equilibrium toward product formation .

Yield optimization:

  • Batch reactors: Achieve 85–90% purity, requiring subsequent distillation .

  • Continuous-flow systems: Improve scalability and reduce by-products like methyl phosphorotrithioate.

Purification and Quality Control

Post-synthesis purification involves fractional distillation under reduced pressure (2–5 kPa), yielding ≥98% purity. Analytical methods include:

  • Gas chromatography (GC): Quantifies residual methanol and PSCl₃ .

  • Titrimetry: Measures free acidity (as H₂SO₄) to assess hydrolytic degradation .

Industrial and Agricultural Applications

Agrochemical Intermediates

O-Methyl dichlorothiophosphate is a precursor to organophosphate insecticides such as:

  • Fenitrothion: Effective against rice borers and termites .

  • Isoxathion: Controls aphids in cereal crops .

  • Salithion: Used in fruit orchards for lepidopteran pests .

Mechanism of action: Derivatives inhibit acetylcholinesterase, disrupting insect neurotransmission .

Pharmaceutical Synthesis

Recent studies highlight its role in synthesizing:

  • Anticholinesterase inhibitors: For Alzheimer’s disease therapy .

  • Nucleotide analogs: Methylphosphonate oligonucleotides for antisense therapy .

Case study: Methylphosphonic dichloride derivatives enable site-specific modification of DNA strands, enhancing therapeutic targeting .

Specialty Chemicals

  • Flame retardants: Reacts with polyols to form phosphorus-containing polymers .

  • Lubricant additives: Improves anti-wear properties in industrial oils.

Recent Research and Analytical Advancements

Immunoassay Development

Competitive ELISA kits detect residues at 0.05 mg/L in food matrices, using antibodies raised against hapten-BSA conjugates . Cross-reactivity studies show 25–40% recognition of parathion, necessitating confirmatory GC-MS analysis .

Activation Analysis

Neutron activation techniques (14 MeV neutrons) enable simultaneous quantification of phosphorus, chlorine, and bromine in derivatives, achieving detection limits of 2–3 μg .

Green Chemistry Initiatives

  • Solvent-free synthesis: Microwave-assisted reactions reduce energy use by 40%.

  • Biocatalytic routes: Phosphotriesterases from Sulfolobus solfataricus improve reaction specificity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator